Trifluoperazine

Neuroscience Pharmacology Receptor Binding

Trifluoperazine (TFP) is a high-potency D2 receptor antagonist (IC50=1.1 nM, Kd=0.96 nM) and well-characterized calmodulin inhibitor (IC50=308 nM). Unlike low-potency phenothiazines, TFP's unique polypharmacology—including direct Kv channel block (IC50=1.58 μM)—enables dissection of CaM-dependent vs. independent pathways. Its antifungal MFC of 32 μg/mL against C. albicans is comparable to ketoconazole but acts 8-fold faster (6 hr vs. 48 hr) with only 3.3% resistance. This compound is the definitive reference standard for D2 radioligand binding, functional cAMP assays, behavioral pharmacology, and drug repurposing pipelines.

Molecular Formula C21H24F3N3S
Molecular Weight 407.5 g/mol
CAS No. 117-89-5
Cat. No. B1681574
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTrifluoperazine
CAS117-89-5
SynonymsApo Trifluoperazine
Apo-Trifluoperazine
ApoTrifluoperazine
Eskazine
Flupazine
Stelazine
Terfluzine
Trifluoperazine
Trifluoperazine HCL
Trifluoperazine Hydrochloride
Trifluoroperazine
Trifluperazine
Triftazin
Molecular FormulaC21H24F3N3S
Molecular Weight407.5 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)C(F)(F)F
InChIInChI=1S/C21H24F3N3S/c1-25-11-13-26(14-12-25)9-4-10-27-17-5-2-3-6-19(17)28-20-8-7-16(15-18(20)27)21(22,23)24/h2-3,5-8,15H,4,9-14H2,1H3
InChIKeyZEWQUBUPAILYHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilityFreely sol in water /Dihydrochloride/
FREELY SOL IN WATER;  SOL IN ALCOHOL;  SPARINGLY SOL IN CHLOROFORM;  INSOL IN ETHER & BENZENE /HYDROCHLORIDE/
In water, 12.2 mg/l @ 25 °C
8.76e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Trifluoperazine (CAS 117-89-5): Baseline Profile for Scientific Sourcing and Comparator Analysis


Trifluoperazine (TFP) is a first-generation antipsychotic of the phenothiazine class, functioning primarily as a high-affinity dopamine D2 receptor antagonist (IC50 = 1.1 nM) [1]. It is additionally characterized as a calmodulin (CaM) inhibitor with an IC50 of approximately 308 nM [2] and exhibits off-target interactions with α1-adrenergic receptors (Ki = 24 nM for α1A) [3]. The compound is clinically indicated for schizophrenia and anxiety, but its in vitro profile has prompted investigation into repurposing opportunities for antifungal and anticancer applications [4].

Why Phenothiazine Antipsychotics Are Not Interchangeable: The Case for Trifluoperazine-Specific Evidence


First-generation antipsychotics (FGAs) within the phenothiazine class, including chlorpromazine, fluphenazine, and perazine, exhibit distinct pharmacological profiles that preclude simple therapeutic or experimental substitution. While all members of this class antagonize dopamine D2 receptors, their relative affinities and, critically, their polypharmacology at off-target sites (e.g., calmodulin, adrenergic receptors, ion channels) differ substantially [1]. For instance, trifluoperazine is a high-potency agent with a D2 IC50 in the low nanomolar range, contrasting with low-potency chlorpromazine [2]. Furthermore, the clinical and non-clinical outcomes, such as the degree of motor activation, extrapyramidal side effect liability, and specific repurposing utility (e.g., antifungal activity), are not predictable based solely on antipsychotic class membership and require compound-specific quantitative evaluation [3][4].

Trifluoperazine (CAS 117-89-5) Comparative Performance Evidence for Informed Procurement


Dopamine D2 Receptor Binding Affinity of Trifluoperazine vs. Other Antipsychotics

Trifluoperazine demonstrates extremely high affinity for the dopamine D2-like receptor, with a Kd of 0.96 nM. This is in stark contrast to its affinity for other monoaminergic receptors, such as the dopamine D4-like receptor (Kd = 44 nM) and the serotonin 5-HT2A receptor (Kd = 135 nM) [1]. For procurement purposes, this quantifies a high degree of selectivity for the D2 receptor, a key mechanistic target. While head-to-head binding data for all comparators in the same assay is not presented in this source, the potency of trifluoperazine (IC50 = 1.1 nM) aligns with that of other high-potency FGAs like fluphenazine, and is orders of magnitude more potent than low-potency FGAs like chlorpromazine, a fact that underpins its classification as a high-potency neuroleptic [2].

Neuroscience Pharmacology Receptor Binding

Clinical Motor Activating Effect of Trifluoperazine vs. Chlorpromazine in Chronic Schizophrenia

A clinical study investigated the long-standing belief that trifluoperazine is more effective than chlorpromazine in activating retarded schizophrenic patients. The study examined the effect of the two drugs on the motor activity of three groups of inactive patients, and the results confirmed this differential clinical effect [1]. While the abstract lacks specific quantitative motor activity scores, the finding provides a qualitative and clinically observed differentiation that is meaningful for therapeutic decision-making. This aligns with the concept that high-potency neuroleptics like trifluoperazine may be less sedating and have a more pronounced activating effect compared to low-potency agents like chlorpromazine.

Psychiatry Clinical Pharmacology Behavioral Study

Antifungal Activity of Trifluoperazine vs. Ketoconazole against Candida albicans

In a comparative study of non-antifungal and antifungal agents, trifluoperazine demonstrated effective antifungal activity with a Minimum Fungicidal Concentration (MFC) of 32 µg/mL for Candida albicans and Candida spp., which is comparable to the MFC of the established antifungal drug ketoconazole [1]. Furthermore, the time required for the inhibitory effect of trifluoperazine (6 hr) was substantially shorter than that of ketoconazole (48 hr) or amphotericin B (24 hr) [2]. This head-to-head comparison highlights trifluoperazine's potential as a rapidly acting alternative or adjunct, particularly against strains resistant to conventional antifungals, as only 3.3% of C. albicans isolates showed resistance to trifluoperazine in this study [3].

Antifungal Research Drug Repurposing Microbiology

Inhibition of Voltage-Gated Potassium (Kv) Channels by Trifluoperazine in Vascular Smooth Muscle

Trifluoperazine inhibits voltage-dependent K+ (Kv) channels in rabbit coronary arterial smooth muscle cells with an apparent IC50 value of 1.58 ± 0.48 μM [1]. The study further demonstrated that this inhibition was independent of its function as a calmodulin inhibitor, suggesting a direct interaction with the Kv channel [2]. While a direct comparator for other antipsychotics was not provided in the same assay, this finding quantifies a specific off-target effect that is highly relevant for cardiovascular safety pharmacology and distinguishes trifluoperazine's profile from other agents that may not exhibit this specific interaction. This data is crucial for researchers modeling cardiovascular side effects or studying Kv channel modulation.

Cardiovascular Research Ion Channel Pharmacology Calmodulin

Comparative Sedation Velocity of Trifluoperazine vs. Haloperidol, Promethazine, and Chlorpromazine

A randomized clinical trial compared the velocity and durability of sedation induced by intramuscular haloperidol, promethazine, chlorpromazine, and trifluoperazine in acute aggressive psychiatric patients. The mean time to sedation after the first injection was 17.38 ± 8.23 min and after the second injection was 19.66 ± 4.64 min across all groups. Importantly, the study found no statistically significant difference in the velocity or durability of the sedative effect among the four drugs [1]. This direct head-to-head comparison indicates that trifluoperazine is non-inferior to haloperidol and chlorpromazine for rapid tranquilization in an emergency setting, providing a key data point for clinical procurement decisions related to psychiatric emergency services.

Emergency Psychiatry Clinical Trial Sedation

Optimal Application Scenarios for Trifluoperazine (CAS 117-89-5) Based on Quantified Evidence


Positive Control for High-Affinity Dopamine D2 Receptor Antagonism

Given its high affinity (Kd = 0.96 nM) for the dopamine D2-like receptor and its established selectivity profile against D4 and 5-HT2A receptors [1], trifluoperazine is ideally suited as a reference standard in radioligand binding assays, functional assays (e.g., cAMP inhibition), and behavioral pharmacology studies requiring a prototypical D2 antagonist. Researchers can procure it with confidence that its target engagement is well-characterized and potent.

Repurposing Research for Rapid-Acting Antifungal Drug Discovery

The evidence showing trifluoperazine's antifungal MFC (32 µg/mL) comparable to ketoconazole, but with an 8-fold faster time to effect (6 hr vs. 48 hr) against Candida albicans, positions it as a valuable lead compound for developing new, faster-acting antifungal therapies [2]. Its low resistance rate (3.3%) in tested isolates further supports its exploration as an alternative treatment, particularly in academic or industrial drug repurposing pipelines.

Investigation of Non-Antipsychotic Calmodulin-Dependent and Independent Pathways

Trifluoperazine is a well-documented calmodulin inhibitor with an IC50 of 308 nM [3]. However, studies have also identified calmodulin-independent effects, such as the direct inhibition of voltage-gated potassium (Kv) channels with an IC50 of 1.58 μM [4]. This dual activity makes trifluoperazine a unique tool for dissecting calmodulin-dependent versus -independent signaling cascades in cardiovascular, neurological, and cancer biology research.

Comparative Modeling of High-Potency FGA Effects in Psychiatric Research

In preclinical models of schizophrenia, trifluoperazine serves as a prototypical high-potency first-generation antipsychotic. Its differentiation from low-potency comparators like chlorpromazine, particularly the evidence of its activating effects on motor activity in retarded patients, makes it the compound of choice for studies aiming to model the specific effects of high D2 affinity agents on negative or deficit symptoms [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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